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Compound of Interest

Compound Name: 2-Ethyl-oxazole-5-carbaldehyde

CAS No.: 1126634-01-2

Cat. No.: B3213765

Get Quote

Executive Technical Summary
2-Ethyl-oxazole-5-carbaldehyde (CAS: Analogous to 118994-86-8) is a bifunctional

heterocyclic building block. It features a 1,3-oxazole core stabilized by a C2-ethyl group and

activated by a C5-formyl group.

In medicinal chemistry, this molecule serves as a critical "masked" dipeptide equivalent and a

rigid linker. Unlike furan derivatives, the oxazole ring exhibits superior metabolic stability, yet

the C5-aldehyde moiety renders it highly reactive toward nucleophiles. The C2-ethyl group

provides steric bulk and weak inductive donation (+I), modulating the ring's electron deficiency

compared to its C2-unsubstituted counterparts.
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Property Characteristic Implication for Handling

Electronic State -deficient heteroaromatic

Resistant to electrophilic

attack; susceptible to

nucleophiles.

C5-Formyl Reactivity High Electrophilicity

Rapidly forms

imines/hemiacetals; prone to

oxidation.

C2-Ethyl Effect Inductive Donor (+I)
Stabilizes ring against

hydrolytic cleavage vs. C2-H.

Physical State
Low-melting solid/oil

(predicted)

Handle as a liquid; store frozen

to prevent polymerization.

Chemical Architecture & Reactivity Logic
The reactivity of 2-Ethyl-oxazole-5-carbaldehyde is governed by the push-pull relationship

between the electron-rich oxygen/nitrogen lone pairs and the electron-withdrawing formyl

group.

Electronic Distribution
The Oxazole Ring: The O1 atom donates electron density into the ring via resonance, while

N3 withdraws it. This creates a dipole.

The C5-Formyl Group: Strongly electron-withdrawing (mesomeric -M effect). It depletes

electron density from the C5 position, making the C5-H (if it were present) acidic, but here it

activates the carbonyl carbon for nucleophilic attack.

The C2-Ethyl Group: Acts as a weak electron donor. This is critical for stability; C2-

unsubstituted oxazoles are prone to deprotonation and ring-opening. The ethyl group blocks

this degradation pathway.

Reactivity Map (DOT Visualization)
The following diagram illustrates the primary reaction pathways and stability bottlenecks.
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Figure 1: Mechanistic pathways for 2-Ethyl-oxazole-5-carbaldehyde.[1] Green arrows indicate

synthetic utility; red arrows indicate degradation risks.

Synthesis Strategy: The "Self-Validating" Protocol
Direct formylation (Vilsmeier-Haack) of 2-ethyloxazole is often low-yielding due to the ring's

electron deficiency. The most robust, chemically reliable route is the Oxidation of the Alcohol

Precursor, derived from the ester. This approach is "self-validating" because the intermediate

alcohol is stable, purifiable, and easy to characterize before the final sensitive oxidation step.

Recommended Route: Ester Reduction-Oxidation
Pathway: Ethyl 2-ethyl-oxazole-5-carboxylate

2-Ethyl-oxazol-5-yl-methanol

Aldehyde.

Step 1: Synthesis of Ethyl 2-ethyl-oxazole-5-carboxylate
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Method: Cyclodehydration of ethyl 2-chloro-3-oxopropionate with propionamide

(Cornforth/Robinson-Gabriel type).

Why: This builds the ring with the substituents already in place, avoiding regioselectivity

issues later.

Step 2: Reduction to Alcohol (Protocol)
Reagents:

(0.6 equiv) in THF at 0°C.

Procedure:

Suspend

in anhydrous THF under Argon.

Add the ester dropwise at 0°C.

Quench with Fieser method (

mL

,

mL 15% NaOH,

mL

).

Checkpoint: Isolate the alcohol. It should be a stable solid/oil. Verify by NMR (methylene

doublet at ~4.6 ppm).

Step 3: Oxidation to Aldehyde (Protocol)
Reagents:

(activated) in DCM or Swern Oxidation.

Why:
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is mild and avoids over-oxidation to the carboxylic acid, which is a common failure mode with
chromic reagents.

Procedure:

Dissolve alcohol in DCM (0.1 M).

Add activated

(10-20 equiv).

Stir at RT for 12-24h. Monitor by TLC (Aldehyde moves faster than alcohol).

Filter through Celite.

Critical Step: Evaporate solvent without heating above 30°C to prevent polymerization.

Stability & Storage Guidelines
The stability of 2-Ethyl-oxazole-5-carbaldehyde is compromised by two factors: Autoxidation

and Hydration.

Autoxidation
Like many heteroaromatic aldehydes, this compound is prone to autoxidation to 2-ethyl-

oxazole-5-carboxylic acid.

Mechanism: Radical chain reaction initiated by trace metals or light.

Mitigation: Store under Argon/Nitrogen.

Hydrolytic Stability
The oxazole ring is relatively stable to neutral water but sensitive to strong acids.

Acidic Conditions: Prolonged exposure to pH < 2 leads to ring opening (cleavage of the O1-

C2 bond) to form acyclic acylamino ketones.

Basic Conditions: Generally stable, but strong bases can induce Cannizzaro reactions on the

aldehyde.
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Storage Protocol
Condition Requirement Reason

Temperature -20°C
Slows polymerization and

autoxidation.

Atmosphere Argon/Nitrogen
Prevents formation of

carboxylic acid.

Container Amber Glass
UV light can catalyze radical

decomposition.

Stabilizer None usually added

If long-term storage is needed,

store as the acetal (protect

with ethylene glycol) and

deprotect immediately before

use.

Experimental Workflow: Reductive Amination
One of the most common applications of this scaffold is linking it to an amine.

Step 1: Imine Formation
Mix Aldehyde + Amine (1.0 equiv)

Solvent: DCE or MeOH
Add MgSO4 (drying agent)

Step 2: Reduction
Add NaBH(OAc)3 (1.5 equiv)

Stir at RT for 4-16h

 Imine formed 

Step 3: Quench & Workup
Sat. NaHCO3 quench

Extract DCM

 Conversion complete 

Click to download full resolution via product page
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Figure 2: Standard Reductive Amination Workflow.

Critical Note on Reductive Amination: Do not use strong acids (like HCl) to catalyze the imine

formation, as this may degrade the oxazole ring. Use mild Lewis acids (Ti(OiPr)4) or simply

magnesium sulfate to drive equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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